molecular formula C11H12N2O B13210638 4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole

4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole

Cat. No.: B13210638
M. Wt: 188.23 g/mol
InChI Key: IZWSPAWAXBPBDU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is a high-purity chemical reagent designed for research and development applications. As part of the pyrazole family—five-membered aromatic heterocycles containing two adjacent nitrogen atoms—this compound serves as a versatile scaffold and key intermediate in the synthesis of novel molecules with potential biological activity . Pyrazole derivatives are extensively investigated for their broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . In agrochemical research, structurally similar 1-methyl-1H-pyrazole derivatives have proven highly effective as active ingredients in commercial fungicides, such as isopyrazam, sedaxane, and bixafen . These compounds typically function by inhibiting mitochondrial succinate dehydrogenase (SDH, Complex II), a key enzyme in the respiratory chain of phytopathogenic fungi . The methoxyphenyl substituent in this compound can influence its electronic properties and intermolecular interactions, which are critical factors for crystal packing and bioavailability, as revealed by Hirshfeld surface analyses and computational studies on analogous structures . This product is strictly for research purposes in industrial or scientific settings and is not intended for diagnostic, therapeutic, or edible use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H12N2O/c1-13-8-10(7-12-13)9-3-5-11(14-2)6-4-9/h3-8H,1-2H3

InChI Key

IZWSPAWAXBPBDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment [¹H, ¹³C, 2D NMR (COSY, HSQC, HMBC, NOESY)]

For a definitive structural assignment, a full suite of NMR experiments would be conducted.

¹H NMR: Would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the N-methyl group, the methoxy (B1213986) group, and the aromatic protons of the methoxyphenyl ring. The coupling patterns and chemical shifts would confirm their relative positions.

¹³C NMR: Would reveal the number of unique carbon environments, including signals for the pyrazole ring carbons, the N-methyl and methoxy carbons, and the carbons of the aromatic ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about long-range (2-3 bond) correlations, confirming the connectivity between the pyrazole and methoxyphenyl rings. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions, helping to determine the spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing characteristic losses of fragments such as methyl or methoxy groups, which helps in confirming the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

IR and Raman spectra provide information about the vibrational modes of the molecule. Characteristic absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic and pyrazole rings, and C-O stretching of the methoxy group. These spectra serve as a molecular fingerprint and confirm the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would be employed to study the electronic transitions within the molecule. The spectrum would likely show absorption bands corresponding to π-π* transitions within the conjugated system formed by the pyrazole and methoxyphenyl rings. The position of the maximum absorbance (λmax) would provide insight into the extent of electronic conjugation.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the unambiguous, three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonds or π-stacking.

Despite the outlined standard procedures for chemical characterization, the specific experimental data required to populate these sections for 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole remains elusive in the reviewed scientific literature. Therefore, a detailed article strictly adhering to the requested outline cannot be generated at this time.

Theoretical and Computational Chemistry Studies on 4 4 Methoxyphenyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the molecular properties of pyrazole (B372694) derivatives. nih.gov DFT, especially with hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p), offers a balance of computational cost and accuracy for predicting geometries, electronic structures, and spectroscopic properties. acu.edu.inresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at the electronic level.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and chemically reactive. nih.gov

For 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole, DFT calculations would typically reveal that the HOMO is primarily localized on the electron-rich 4-methoxyphenyl (B3050149) ring, owing to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is expected to be distributed across the pyrazole ring system. This separation of frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Illustrative data based on DFT/B3LYP calculations for similar pyrazole derivatives.

ParameterEnergy (eV)
E_HOMO-5.85
E_LUMO-1.20
Energy Gap (ΔE)4.65

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Global Hardness (η = (I - A) / 2): Measures resistance to charge transfer. A large HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Global Softness (S = 1 / 2η): The reciprocal of hardness; indicates higher reactivity.

Electronegativity (χ = (I + A) / 2): The power to attract electrons.

These calculated parameters provide a quantitative framework for comparing the reactivity of this compound with other compounds.

Illustrative global reactivity descriptors calculated from HOMO/LUMO energies.

Global Reactivity DescriptorCalculated Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)1.20
Electronegativity (χ)3.525
Chemical Potential (µ)-3.525
Global Hardness (η)2.325
Global Softness (S)0.215

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. acu.edu.in

For this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atom of the methoxy group and the nitrogen atoms of the pyrazole ring, identifying these as the primary sites for electrophilic attack. nih.govresearchgate.net Conversely, positive potential regions (blue) are expected around the hydrogen atoms, particularly those on the methyl group and the aromatic rings. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. acu.edu.in

In this compound, significant NBO interactions are expected to involve the delocalization of π-electrons from the methoxyphenyl ring to the pyrazole ring (π → π* transitions). Furthermore, interactions involving the lone pairs (LP) of the nitrogen and oxygen atoms with antibonding orbitals (σ* or π*) of adjacent bonds would be prominent. These interactions confirm the electronic communication between the different fragments of the molecule. researchgate.net

Illustrative NBO analysis showing major intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π (C-C) phenylπ* (C-C) pyrazole20.5
LP (O) methoxyπ* (C-C) phenyl18.2
LP (N) pyrazoleπ* (C-C) phenyl25.8

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within and between molecules. scielo.org.mx The method is based on the electron density (ρ) and its reduced density gradient (RDG). Plotting RDG against sign(λ₂)ρ allows for the characterization of these interactions. scielo.org.mx

The resulting 3D NCI plot displays isosurfaces that are color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

For this compound, NCI analysis would likely reveal green isosurfaces between the pyrazole and methoxyphenyl rings, indicating van der Waals interactions. Red patches might appear in areas of steric hindrance, while the potential for weak intramolecular C-H···N or C-H···O hydrogen bonds could be identified by small blue or blue-green regions. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Behavior

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules, offering a view of conformational flexibility, solvent interactions, and thermodynamic properties. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates with their biological targets. eurasianjournals.com While specific docking studies for this compound are not extensively documented, research on structurally similar pyrazole derivatives provides valuable insights into their potential interactions with various protein targets.

These studies often focus on inhibiting kinases, which are key players in cancer and other diseases. hilarispublisher.com For instance, pyrazole derivatives have been docked against receptor tyrosine kinases like VEGFR-2 and other protein kinases such as Aurora A and CDK2. researchgate.netnih.gov In such simulations, researchers analyze the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding.

Key interactions typically observed include hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov For example, in a study of various pyrazole derivatives, the compounds were found to dock deeply within the binding pockets of their target proteins, forming hydrogen bonds with key residues like Ile10, Lys20, and Asp145 in CDK2. nih.gov

The following table summarizes representative findings from molecular docking studies of various pyrazole derivatives against different protein targets.

Derivative ClassProtein Target (PDB ID)Binding Energy (kcal/mol)Interacting Amino Acid Residues
Pyrazole-ThiadiazoleVEGFR-2 (2QU5)-10.09Not specified
Pyrazole-ThiadiazoleAurora A (2W1G)-8.57Not specified
Pyrazole-CarboxamideCDK2 (2VTO)-10.35Ile10, Lys20, Lys89, Asp145
Pyrazole DerivativesC-RAF-9.7Not specified
Pyrazole DerivativesCYP17-10.4Not specified

These findings suggest that pyrazole-based compounds, including this compound, have the potential to bind effectively to a range of biological targets, a critical first step in drug development.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. hilarispublisher.comej-chem.org These models are valuable in drug design for predicting the efficacy of new compounds. hilarispublisher.com

For pyrazole derivatives, QSAR studies have been conducted to understand the structural features that contribute to their inhibitory activity against various enzymes. nih.govnih.gov For example, 3D-QSAR models have been developed for pyrazole derivatives targeting BRAF kinase, a protein implicated in melanoma. nih.gov These models help in identifying the key molecular fields (steric, electrostatic, hydrophobic) that influence the compound's activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) are calculated for each compound.

Model Generation: Statistical methods, such as partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques like leave-one-out cross-validation. nih.gov

The table below provides an overview of the types of descriptors and statistical methods commonly used in QSAR studies of pyrazole derivatives.

QSAR Model TypeTargetKey DescriptorsStatistical Method
2D-QSAREGFR KinaseAdjacency distance matrix descriptorsStepwise Multiple Linear Regression (SW-MLR), Partial Least Squares (PLS)
3D-QSARBRAF KinaseSteric and electrostatic fieldsNot specified
3D-QSARCOX-IISpatial and partial charge descriptorsRegression Analysis

While a specific QSAR model for this compound is not available, the existing models for related compounds can guide the design of new derivatives with potentially enhanced activity.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties via Computational Approaches

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of drug development, as these factors determine the pharmacokinetic profile of a compound. alrasheedcol.edu.iq In silico ADME prediction tools are widely used to evaluate the drug-likeness of new chemical entities in the early stages of discovery. researchgate.net

Computational studies on pyrazole derivatives have explored various ADME parameters, including:

Lipophilicity (log P): This parameter influences a drug's absorption and distribution. chemmethod.com

Aqueous Solubility (log S): Adequate solubility is necessary for a drug to be absorbed in the gastrointestinal tract. chemmethod.com

Gastrointestinal (GI) Absorption: This predicts the extent to which a drug is absorbed from the gut. alrasheedcol.edu.iq

Blood-Brain Barrier (BBB) Penetration: This is important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is crucial to avoid drug-drug interactions. rjpn.org

The following table summarizes the predicted ADME properties for a representative set of pyrazole derivatives from various computational studies.

Compound ClassLipophilicity (log P)Aqueous Solubility (log S)GI AbsorptionBBB PenetrationCYP Enzyme Inhibition
Pyrazole Derivative C15.83Not specifiedHighYesCYP1A, CYP2C inhibitor
Pyrazole Derivative C25.87Not specifiedHighYesCYP1A, CYP2C inhibitor
Pyrazole Derivative C36.00Not specifiedHighYesCYP1A, CYP2C inhibitor
Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives-4 to -6Good to moderateNot specifiedNot specifiedNot specified

These in silico predictions suggest that many pyrazole derivatives possess favorable pharmacokinetic properties, making them promising candidates for further development. alrasheedcol.edu.iqchemmethod.com

An in-depth examination of the chemical reactivity and derivatization strategies for the heterocyclic compound this compound reveals a landscape governed by the electronic interplay between the pyrazole core and its substituents. This article explores the various reaction pathways available to this molecule, providing a framework for its strategic functionalization.

Mechanistic Exploration of Biological Activities for 4 4 Methoxyphenyl 1 Methyl 1h Pyrazole and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective derivatives. For 4-(4-methoxyphenyl)-1-methyl-1H-pyrazole and its analogs, SAR studies have revealed key structural features that govern their various pharmacological effects.

In the context of anticancer activity, the substitution pattern on the pyrazole (B372694) ring and the nature of the aryl groups are critical. For instance, in a series of 4-methoxyphenyl (B3050149) pyrazole derivatives designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the presence of a 4-methoxyphenyl group was a guiding feature. The variation of substituents on other parts of the molecule led to significant differences in inhibitory activity. One study found that a specific pyrimidine derivative incorporating the 4-methoxyphenyl pyrazole moiety exhibited potent antiproliferative effects against several cancer cell lines nih.govbohrium.com.

Similarly, for antitubercular agents targeting Mycobacterium tuberculosis CYP121A1, SAR studies of pyrazole derivatives highlighted the importance of specific substitutions. For example, imidazole derivatives within a pyrazole series showed that longer or branched-chain alkoxy substitutions enhanced activity. In contrast, for triazole derivatives, a chlorobenzene ring was more effective than a fluorobenzene ring nih.gov.

The exploration of 3,4,5-substituted pyrazole derivatives as inhibitors of meprin α and β also underscores the importance of the substitution pattern. The introduction of different residues at various positions on the pyrazole core led to significant variations in inhibitory activity, demonstrating that even subtle structural modifications can have a profound impact on biological function nih.gov. For pyrazole-based lamellarin O analogues, the cytotoxicity against human colorectal cancer cell lines was influenced by the nature of the aryl groups and the N-alkylation pattern nih.gov.

These studies collectively indicate that the biological activities of this compound derivatives can be finely tuned by modifying the substituents on the pyrazole and phenyl rings.

Enzyme Inhibition Mechanisms (e.g., AChE, BChE, VEGFR2, CYP121A1, DHODH)

The therapeutic potential of this compound derivatives often stems from their ability to inhibit specific enzymes involved in disease pathogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several 4-methoxyphenyl pyrazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. One such derivative demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.098 µM nih.govbohrium.com. The mechanism of inhibition typically involves the compound binding to the ATP-binding site of the kinase domain of VEGFR-2, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting angiogenesis. The pyrazole ring is a valuable scaffold for VEGFR-2 inhibition nih.gov.

CYP121A1 Inhibition: Cytochrome P450 enzymes are essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. CYP121A1 is a particularly attractive drug target. Pyrazole derivatives containing a 4-methoxyphenyl group have been investigated as inhibitors of this enzyme. One study reported that a methoxy (B1213986) triazole derivative with a chloroaryl group displayed the tightest binding affinity to Mtb CYP121A1 with a Kd value of 5.1 ± 1.5 μM nih.gov. The inhibitory mechanism involves the azole nitrogen of the pyrazole derivative coordinating with the heme iron of the cytochrome P450 enzyme, disrupting its catalytic activity researchgate.net.

AChE and BChE Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease. While specific data on this compound is limited, pyrazole derivatives, in general, have been explored as cholinesterase inhibitors nih.govresearchgate.netnih.gov. The mechanism often involves the pyrazole derivative binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.

DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a target for immunosuppressive and anticancer drugs. Alkoxypyrazole derivatives have been identified as potent inhibitors of human DHODH nih.govpasteur.fr. The inhibition of DHODH by these compounds can lead to the suppression of rapidly proliferating cells, such as cancer cells and activated lymphocytes.

Enzyme Inhibition Data for Selected Pyrazole Derivatives

Compound Class Target Enzyme IC50 / Ki / Kd Reference
4-Methoxyphenyl pyrimidine derivative VEGFR-2 0.098 µM (IC50) nih.govbohrium.com
Methoxy triazole pyrazole derivative Mtb CYP121A1 5.1 ± 1.5 μM (Kd) nih.gov
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives MAO-A 4-27 nM (Ki) acs.org
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives MAO-B 1.5-50 nM (Ki) acs.org

Receptor Binding Affinity and Selectivity Studies (e.g., CB1 receptors, GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. The cannabinoid receptor 1 (CB1), a member of the GPCR family, is primarily expressed in the central nervous system and is involved in various physiological processes.

While direct binding studies of this compound to CB1 receptors are not extensively reported, pyrazole derivatives are a well-established class of CB1 receptor ligands. For instance, pyrazoles bearing a 5-thiophenyl and a 4-cyano group have shown high affinity for the CB1 receptor, with some exhibiting single-digit nanomolar Ki values and good selectivity over the CB2 receptor rsc.org. The binding affinity of these ligands is influenced by the substituents on the pyrazole and phenyl rings. The lipophilicity and topological polar surface area of these molecules are also important factors in determining their binding characteristics and potential to cross the blood-brain barrier.

The development of pyrazole-based CB1 receptor ligands has been a significant area of research, with some compounds showing very high affinity. For example, certain pyrazole derivatives have been reported with a Ki value of 0.3 nM for the cannabinoid receptor 1 bindingdb.org. The interaction of these ligands with the receptor is complex and can lead to either agonistic or antagonistic effects, depending on the specific chemical structure of the derivative.

Cellular Pathway Modulation and Signaling Research

The biological effects of this compound and its derivatives are ultimately mediated by their influence on cellular signaling pathways.

In the context of cancer, the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by 4-methoxyphenyl pyrazole derivatives directly impacts downstream signaling cascades. Inhibition of these receptors can block the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. For example, a potent 4-methoxyphenyl pyrimidine derivative was shown to induce cell cycle arrest and apoptosis in cancer cells, consistent with the inhibition of these key signaling pathways nih.govbohrium.com. Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis mdpi.com.

The Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and tissue homeostasis, can be aberrantly activated in various cancers. While direct modulation by this compound is not specified, the broader class of small molecules is known to modulate this pathway nih.gov.

The Hippo signaling pathway, another key regulator of cell proliferation and organ size, is also a target for modulation by small molecules. This pathway integrates various signals, including mechanical cues, to control the activity of the transcriptional co-activators YAP and TAZ nih.gov. The ability of pyrazole derivatives to influence such fundamental cellular processes highlights their potential as therapeutic agents.

Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanism of action can vary depending on the specific derivative and the target microorganism.

One of the key mechanisms of antibacterial action for some pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can effectively halt bacterial growth nih.gov. In silico studies have predicted that certain pyrazole derivatives can act as S. aureus DNA gyrase inhibitors nih.gov.

Other proposed mechanisms for the antimicrobial activity of pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of protein and nucleic acid synthesis nih.gov. The versatility of the pyrazole scaffold allows for the design of compounds that can target multiple pathways, potentially reducing the development of drug resistance. For instance, some pyrazoline-clubbed pyrazole derivatives have shown activity against Pseudomonas aeruginosa, while others are effective against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

The antimicrobial efficacy of pyrazole derivatives is often enhanced by the presence of specific functional groups. For example, 4-formyl pyrazole derivatives derived from galloyl hydrazide have demonstrated excellent efficacy against pathogenic bacteria chemmethod.com. The diverse biological activities of pyrazole derivatives make them a valuable scaffold in the development of new antimicrobial agents chemmethod.comnih.govmdpi.commeddocsonline.orgdntb.gov.ua.

Antioxidant Activity: Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals.

The antioxidant activity of phenolic compounds, a class to which this compound derivatives belong due to the potential for hydroxyl group substitution, is often attributed to their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. This process is known as a hydrogen atom transfer (HAT) mechanism frontiersin.org. Another mechanism is the single-electron transfer (SET) mechanism, where the antioxidant donates an electron to the free radical frontiersin.org.

The radical scavenging activity of pyrazole derivatives has been demonstrated in various studies. For example, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have shown significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with some compounds exhibiting better antioxidant potential than the standard butylated hydroxytoluene (BHT) researchgate.net. The antioxidant capacity is influenced by the substituents on the aryl ring, with electron-donating groups generally enhancing the activity.

DPPH Radical Scavenging Activity of Selected Bis-Pyrazolone Derivatives

Compound IC50 (µM)
4,4'-((4-bromo-2,6-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) 55.2 ± 1.2
4,4'-(naphthalen-1-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) 58.3 ± 0.9
4,4'-((3-bromo-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) 59.6 ± 0.1
4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) 60.01 ± 0.7

Data sourced from researchgate.net

Anti-inflammatory Properties: Mechanistic Basis

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some, like celecoxib, being widely used as non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins that mediate inflammation and pain rjsocmed.comnih.gov. By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the integrity of the stomach lining, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.

A series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have shown significant anti-inflammatory activities through prostaglandin inhibition nih.govresearchgate.net. The anti-inflammatory effects of pyrazole derivatives are also linked to their ability to inhibit other inflammatory mediators and signaling pathways. For example, some pyrazole-based compounds have been shown to inhibit the p38 MAPK pathway, which is involved in the regulation of COX-2 gene expression researchgate.net.

The antioxidant properties of these compounds also contribute to their anti-inflammatory effects, as reactive oxygen species can act as signaling molecules in inflammatory pathways. By scavenging free radicals, pyrazole derivatives can dampen the inflammatory response. The diverse mechanisms of action of pyrazole derivatives make them a versatile scaffold for the development of new anti-inflammatory agents with improved efficacy and safety profiles mdpi.comrjsocmed.comresearchgate.net.

Future Research Directions and Translational Opportunities

Rational Design and Discovery of Next-Generation Pyrazole (B372694) Derivatives

The foundation of future advancements lies in the rational design of novel pyrazole derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. researchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the pyrazole core and its substituents influence biological activity. nih.govnih.gov For instance, strategic alterations to the aryl moieties at various positions on the pyrazole ring can modulate the compound's interaction with specific biological targets. nih.gov

Key strategies for designing next-generation derivatives include:

Bioisosteric Replacement: This approach involves substituting specific functional groups with others that have similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. patsnap.com For example, replacing a phenyl group with a thienyl moiety or a carboxamide group with an oxadiazole has led to the discovery of potent and selective antagonists for cannabinoid receptors. nih.govrsc.org

Molecular Hybridization: This strategy involves combining the pyrazole scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. researchgate.net This approach has shown promise in developing novel anti-inflammatory and anticancer agents. rsc.org

Scaffold Decoration: By systematically adding or modifying functional groups on the pyrazole core, researchers can fine-tune the compound's properties. nih.gov This can lead to derivatives with increased potency and selectivity for targets such as vascular endothelial growth factor receptor 2 (VEGFR2) and cyclin-dependent kinase 2 (CDK2), which are implicated in cancer. nih.gov

The table below illustrates how different substituents on the pyrazole ring can influence the targeted biological activity, based on findings from various studies.

Modification Strategy Target/Activity Example Substituent/Moiety Observed Outcome
Bioisosteric ReplacementCannabinoid Receptor 1 (CB1) AntagonismAlkynylthiophenePotent and selective antagonism nih.gov
Molecular HybridizationAnti-inflammatory (COX-2 inhibition)PyridazineEnhanced COX-2 inhibitory action rsc.org
Scaffold DecorationAnticancer (VEGFR2/CDK-2 inhibition)PhenylhydrazonoPotent cytotoxicity against liver cancer cells nih.gov
Substituent ModificationAnticancer (A549 lung cancer cells)Arylmethyl and Aryl groupsVaried inhibitory effects based on lipophilicity nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazole-based therapeutics. These computational tools can accelerate the identification of promising drug candidates and optimize their properties. researchgate.net

Future applications of AI and ML in this field include:

Virtual Screening and Molecular Docking: These techniques allow for the rapid screening of large libraries of virtual pyrazole derivatives to identify compounds with a high binding affinity for specific biological targets. researchgate.netnih.gov This approach has been successfully used to identify potential inhibitors for enzymes like carbonic anhydrase and kinases. tandfonline.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of novel pyrazole compounds based on their chemical structure. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

De Novo Drug Design: AI algorithms can generate entirely new pyrazole-based structures with desired pharmacological properties, expanding the chemical space for drug discovery.

ADME/Tox Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of pyrazole derivatives, helping to identify candidates with favorable drug-like properties early in the development process. tandfonline.com

Advanced Characterization Techniques for Complex Pyrazole Systems

A deeper understanding of the three-dimensional structure and dynamic behavior of pyrazole derivatives is essential for rational drug design. Advanced characterization techniques provide atomic-level insights into how these compounds interact with their biological targets.

Future research will increasingly rely on:

X-ray Crystallography: This technique provides high-resolution structural information of pyrazole derivatives bound to their target proteins, revealing key binding interactions that can guide the design of more potent inhibitors. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to study the conformation and dynamics of pyrazole compounds in solution, providing insights into their behavior in a physiological environment.

Computational Chemistry: Quantum chemical computations and molecular dynamics simulations can complement experimental data by providing detailed information on the electronic properties and conformational flexibility of pyrazole derivatives. doaj.org These methods can also be used to predict the binding energies of ligand-receptor complexes. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

While pyrazole derivatives are known to interact with a range of biological targets, there is significant potential to discover novel applications by exploring new targets and elucidating their mechanisms of action. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches can be used to identify novel protein targets for 4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole and its analogs.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand the precise mechanism by which the pyrazole compound modulates its activity. This includes investigating downstream signaling pathways and cellular responses. researchgate.net

Therapeutic Area Expansion: The versatility of the pyrazole scaffold suggests that its derivatives may have therapeutic potential in a wide range of diseases beyond those currently being investigated, including infectious diseases, neurodegenerative disorders, and metabolic diseases. tandfonline.comnih.govmdpi.com For example, certain pyrazole derivatives have shown promise as antibacterial and antiviral agents. nih.govmdpi.com

Development of Sustainable Synthetic Strategies for Scalable Production

As promising pyrazole-based drug candidates emerge, the development of efficient, cost-effective, and environmentally friendly synthetic methods for their large-scale production becomes critical. Green chemistry principles will play a central role in the future of pyrazole synthesis. ontosight.ai

Key areas of focus include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability.

Alternative Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a key aspect of sustainable synthesis.

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste.

Expanding Non-Medicinal Applications in Emerging Technologies

The unique chemical and photophysical properties of the pyrazole ring system make it an attractive scaffold for applications beyond medicine. mdpi.com Future research is expected to explore the potential of this compound and related compounds in various emerging technologies.

Potential non-medicinal applications include:

Materials Science: Pyrazole derivatives can be used as building blocks for the synthesis of novel organic materials with interesting electronic and optical properties, such as organic light-emitting diodes (OLEDs) and sensors.

Agrochemicals: The pyrazole scaffold is found in a number of commercially successful pesticides and herbicides. researchgate.net Continued research in this area could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact.

Coordination Chemistry: Pyrazole-containing ligands are widely used in coordination chemistry to synthesize metal complexes with diverse applications in catalysis, magnetism, and materials science.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole and its derivatives?

A widely used method involves copper-catalyzed click chemistry. For example, reacting 3-nitroso-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with 1-ethynyl-4-methoxybenzene in THF/water (1:1) at 50°C for 16 hours, followed by purification via column chromatography, yields 61% of the target compound. Copper sulfate and sodium ascorbate are critical catalysts for azide-alkyne cycloaddition . Alternative routes include cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, though yields may vary depending on substituents .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is standard. For instance, 1^1H NMR (500 MHz, CDCl3_3) shows peaks at δ 7.68–7.72 (m, 1H), 7.54 (s, 1H), and 3.83 (s, 3H for methoxy), while 13^{13}C NMR confirms aromatic and pyrazole carbons at δ 158.3 (C-O) and 136.5 (pyrazole C4) . IR spectroscopy identifies functional groups like C=O (if present) at ~1700 cm1^{-1} .

Q. What crystallographic techniques are used to analyze its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) reveals dihedral angles between the pyrazole ring and substituents. For a derivative, the pyrazole ring forms a 16.83° angle with the methoxyphenyl group, influencing molecular packing . ORTEP-3 is employed for visualizing hydrogen-bonding networks, which stabilize crystal structures via O–H⋯N interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals. For example, HOMO-LUMO gaps (~4.5 eV) indicate charge transfer efficiency, while electrostatic potential maps highlight nucleophilic/electrophilic sites. These models correlate with experimental spectral data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

Structure-Activity Relationship (SAR) studies are critical. For instance, substituting the pyrazole’s 3-position with trifluoromethyl groups enhances antimicrobial activity, while methoxy groups at the 4-phenyl position improve solubility but may reduce binding affinity. Dose-response assays (e.g., IC50_{50} profiling) and molecular docking (e.g., with bacterial enzyme targets) help validate hypotheses .

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

Graph set analysis (e.g., Etter’s rules) classifies intermolecular interactions. In crystals, O–H⋯N hydrogen bonds (2.8–3.0 Å) create infinite chains, while C–H⋯π interactions (3.3 Å) stabilize layered packing. These patterns are visualized via Mercury software and validated using Hirshfeld surfaces .

Q. What experimental designs address low synthetic yields in azide-alkyne cycloadditions?

Yield optimization involves:

  • Catalyst screening : Cu(I) vs. Ru(II) catalysts for regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature gradients : Microwave-assisted synthesis at 100°C reduces time from 16 to 2 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.